Neuronica

Vue d'ensemble

Description

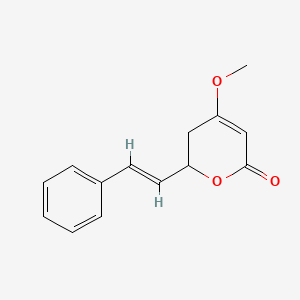

Le Kavain est la principale kavalactone que l'on trouve principalement dans les racines du kava (Piper methysticum). Il est connu pour ses propriétés anxiolytiques, sédatives et anticonvulsivantes. Le composé a une formule chimique de C14H14O3 et une masse molaire de 230,263 g/mol . Le Kavain a été utilisé traditionnellement dans le Pacifique Sud pour ses effets calmants et est maintenant étudié pour ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Kavain peut être synthétisé par différentes réactions chimiques. Une méthode courante consiste à condenser le 4-méthoxy-2-hydroxybenzaldéhyde avec l'acétophénone en présence d'une base, suivie d'une cyclisation pour former le cycle pyranone . Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme l'éthanol ou l'acétone et une base comme l'hydroxyde de sodium.

Méthodes de production industrielle : La production industrielle du Kavain implique souvent l'extraction de la racine de kava à l'aide de solvants comme l'éthanol ou l'acétone. L'extrait sans solvant est ensuite purifié et emballé dans le produit final, tel que des comprimés ou des capsules .

Analyse Des Réactions Chimiques

Types de réactions : Le Kavain subit diverses réactions chimiques, notamment :

Oxydation : Le Kavain peut être oxydé pour former la 12-hydroxikavain, une étape clé de sa voie métabolique.

Substitution : Les réactions de substitution peuvent modifier le groupe méthoxy ou le cycle phényle, conduisant à la formation de divers analogues.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes ou les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits :

Oxydation : 12-hydroxikavain

Réduction : Dihydrokavain

Substitution : Divers analogues du Kavain avec des propriétés pharmacologiques modifiées.

4. Applications de la recherche scientifique

Le Kavain a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le Kavain exerce ses effets par le biais de plusieurs mécanismes :

Modulation des canaux ioniques : Le Kavain interagit avec les canaux sodiques et calciques dépendants du voltage, atténuant la contraction des muscles lisses vasculaires.

Modulation des récepteurs GABA : Le Kavain potentialise les effets de l'acide gamma-aminobutyrique (GABA) en se liant aux récepteurs GABA-A, améliorant la neurotransmission inhibitrice.

Inhibition de la monoamine oxydase : Le Kavain inhibe la monoamine oxydase A et B, modulant la signalisation de la sérotonine, de la norépinéphrine et de la dopamine.

Mécanisme D'action

Kavain exerts its effects through multiple mechanisms:

Ion Channel Modulation: Kavain interacts with voltage-dependent sodium and calcium channels, attenuating vascular smooth muscle contraction.

GABA Receptor Modulation: Kavain potentiates the effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors, enhancing inhibitory neurotransmission.

Monoamine Oxidase Inhibition: Kavain inhibits monoamine oxidase A and B, modulating serotonin, norepinephrine, and dopamine signaling.

Comparaison Avec Des Composés Similaires

Le Kavain est comparé à d'autres kavalactones, telles que la dihydrokavain, la méthystichine et la yangonine :

Dihydrokavain : Structurellement similaire au Kavain, la seule différence étant la perte d'une double liaison en position C7.

Méthystichine : Une autre kavalactone avec des propriétés anxiolytiques, mais avec des cibles moléculaires et des voies différentes.

Yangonine : Connu pour son affinité pour les récepteurs cannabinoïdes, fournissant des effets uniques par rapport au Kavain.

Le Kavain se distingue par sa modulation puissante des récepteurs GABA-A et sa capacité à inhiber les monoamine oxydases, ce qui en fait un composé unique avec un potentiel thérapeutique diversifié.

Propriétés

IUPAC Name |

4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904756 | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-48-4, 1635-33-2, 500-64-1 | |

| Record name | 5,6-Dihydro-4-methoxy-6-[(1E)-2-phenylethenyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kavain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kawain (+-)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(E)]-5,6-dihydro-4-methoxy-6-styryl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Kavain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAWAIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L1NI60TGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Blink Reflex Studies: EMGWorkplace software on the Neuronica 4 device is validated for evaluating the blink reflex, aiding in diagnosing facial nerve disorders [].

- Somatosensory Evoked Potential (SSEP) Recordings: this compound 4 is utilized for recording SSEPs, with research focusing on optimizing recording protocols for the posterior tibial nerve [].

- Intraoperative Neurophysiological Monitoring (IONM): this compound 5, equipped with specialized software, allows for transcranial electrical stimulation and multimodal IONM during spinal surgeries [].

- Data Acquisition in Smart Agriculture: While not directly related to clinical neurophysiology, one study utilizes a "BLESensor node" developed in the "this compound Lab" for environmental monitoring in agriculture [].

Q1: What are the main applications of this compound devices in clinical neurophysiology?

A1: this compound devices are utilized in various clinical neurophysiology applications, including blink reflex studies for diagnosing facial nerve disorders [], recording somatosensory evoked potentials (SSEPs) [], and intraoperative neurophysiological monitoring (IONM) during spinal surgeries [].

Q2: What are the advantages of using the EMGWorkplace software on the this compound 4 device for blink reflex studies?

A2: The EMGWorkplace software on this compound 4 has been validated for blink reflex studies and demonstrated comparable results to previous software versions []. This suggests its reliability and suitability for clinical practice in evaluating facial nerve function.

Q3: How does this compound 5 contribute to intraoperative neurophysiological monitoring?

A3: this compound 5, coupled with specialized software, enables transcranial electrical stimulation and multimodal IONM during spinal surgeries []. This allows for real-time monitoring of motor and sensory pathways, providing crucial information to surgeons and potentially improving patient outcomes.

Q4: Are there any applications of this compound technology outside of clinical neurophysiology?

A4: Although primarily focused on neurophysiology, one study mentions the development of a "BLESensor node" within the "this compound Lab" for environmental monitoring in agriculture []. This suggests potential applications of their technological expertise in other fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.